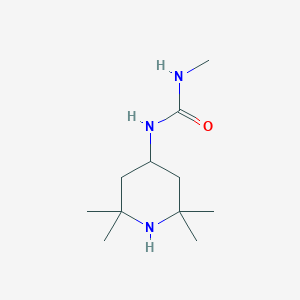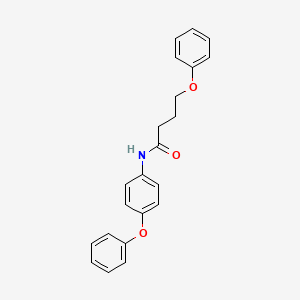![molecular formula C29H26BrCl2N3O B4611199 6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline](/img/structure/B4611199.png)
6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline
Vue d'ensemble
Description
6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline is a useful research compound. Its molecular formula is C29H26BrCl2N3O and its molecular weight is 583.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 581.06363 g/mol and the complexity rating of the compound is 717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probes for DNA Detection
Research has been conducted on novel benzimidazo[1,2-a]quinolines, which are structurally related to the compound . These compounds have shown potential as fluorescent probes for DNA detection. They exhibit enhanced fluorescence emission intensity when bound to DNA, indicating their use in biological imaging and molecular diagnostics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Hypoxic-Cytotoxic Agents in Cancer Treatment
Quinoxaline derivatives, similar to the queried compound, have been synthesized and studied for their hypoxic-cytotoxic properties, which are relevant in cancer treatment. Some derivatives have shown potent cytotoxicity in vitro, indicating their potential as therapeutic agents against hypoxic tumor cells (Ortega et al., 2000).
Antimicrobial Studies
Quinolones with structures related to the compound of interest have been synthesized and analyzed for their antimicrobial properties. These compounds exhibited activity against various strains of bacteria and fungi, suggesting their application in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Antimalarial Agents
Studies on novel quinoline-based compounds have indicated their effectiveness as antimalarial agents. These compounds showed significant activity against Plasmodium falciparum, highlighting their potential in malaria treatment (Parthasaradhi et al., 2015).
Optical and Structural Properties
Research on quinoline derivatives has also focused on their structural and optical properties, which are crucial in materials science. These studies provide insights into the applications of such compounds in the development of new materials with specific optical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antibacterial and Antifungal Activities
Quinolone derivatives containing piperazine have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed good activities against both gram-positive and gram-negative bacteria, as well as fungi, indicating their potential in treating various infections (Valadbeigi & Ghodsi, 2017).
Propriétés
IUPAC Name |
[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26BrCl2N3O/c1-2-19-6-8-20(9-7-19)28-17-23(22-16-21(30)10-11-27(22)33-28)29(36)35-14-12-34(13-15-35)18-24-25(31)4-3-5-26(24)32/h3-11,16-17H,2,12-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNBHAJPIOKPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)CC5=C(C=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26BrCl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4611124.png)
![N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-3,5-dimethylbenzamide](/img/structure/B4611128.png)
![4-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]butanamide](/img/structure/B4611136.png)
![1-(4-bromophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4611139.png)
![N~1~-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4611146.png)

![4-[(2-phenyl-1,3-thiazol-4-yl)acetyl]morpholine](/img/structure/B4611153.png)
![N-benzyl-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4611160.png)
![N-(3-bromophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4611172.png)
![1-{4-methyl-2-[(2-phenoxyethyl)sulfanyl]-1,3-thiazol-5-yl}ethanone](/img/structure/B4611178.png)
![3-[(2,6-DIMETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4611193.png)


